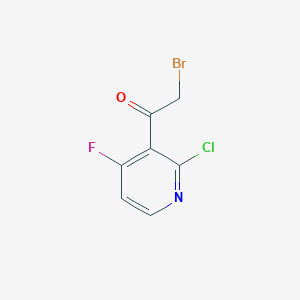
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-fluoropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids or alkenes are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and coupled products, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties. This combination of halogens can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C7H4BrClFNO |
|---|---|
分子量 |
252.47 g/mol |
IUPAC名 |
2-bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-5(12)6-4(10)1-2-11-7(6)9/h1-2H,3H2 |
InChIキー |
CWBAZMPSVAMFCW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)C(=O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


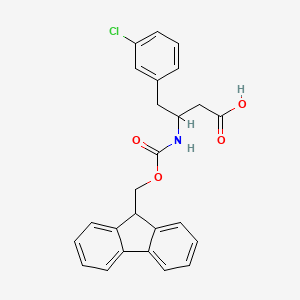
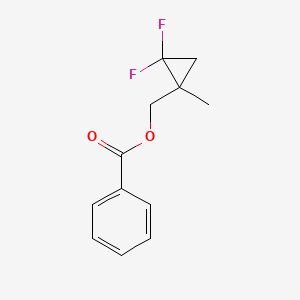
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
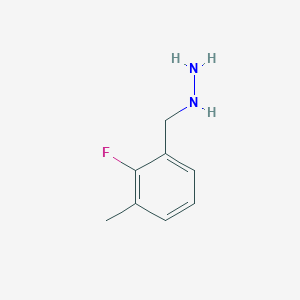

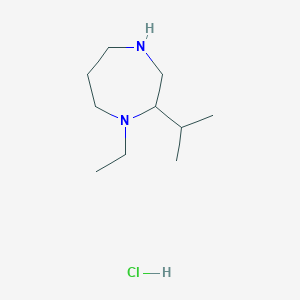
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)

![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
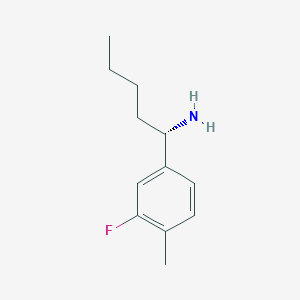
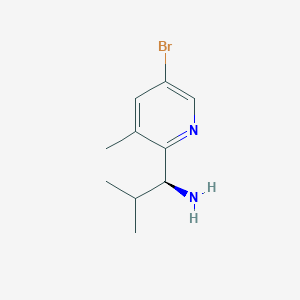

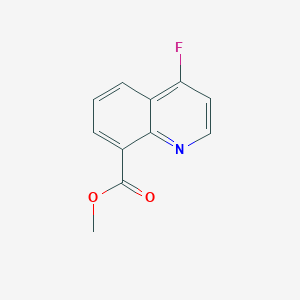
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
